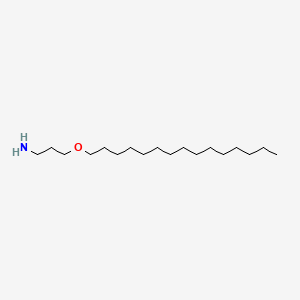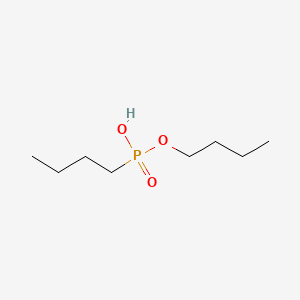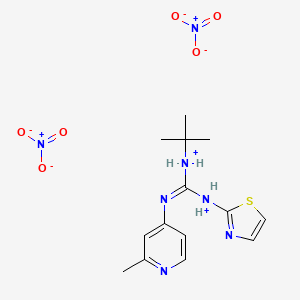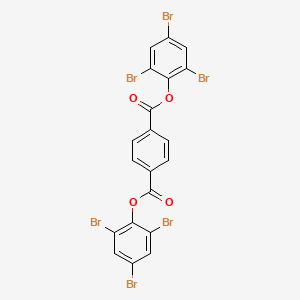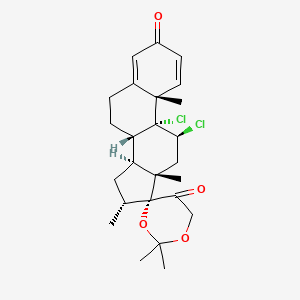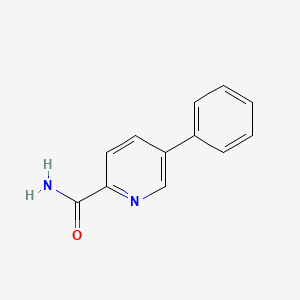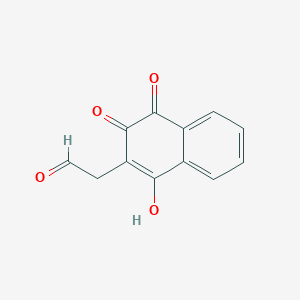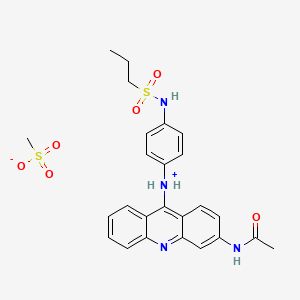
1-(1-Cyclohexenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclohexenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H16O It is a ketone characterized by a cyclohexene ring attached to a methylpropanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Cyclohexenyl)-2-methylpropan-1-one can be synthesized through the self-condensation of cyclohexanone. This reaction typically involves the use of catalysts such as TiO2/Al2O3 under specific conditions. For instance, the reaction can be carried out at a temperature of 393.15 K with a catalyst dosage of 8% and an agitation rate of 300 r/min for 120 minutes . Another method involves the use of morpholine and p-toluenesulfonic acid in toluene, where cyclohexanone is heated to boiling under reflux .
Industrial Production Methods: The industrial production of this compound often involves continuous flow synthesis techniques. This method allows for the integration of multiple chemical transformations in a single platform, enhancing efficiency and yield. For example, a five-step continuous flow synthesis starting from cyclohexanone has been developed, achieving an overall yield of up to 56% .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Cyclohexenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
Applications De Recherche Scientifique
1-(1-Cyclohexenyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ketones.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclohexenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The cyclohexene ring provides structural stability and influences the compound’s reactivity .
Comparaison Avec Des Composés Similaires
1-(1-Cyclohexenyl)ethanone: Similar structure but with an ethanone group instead of a methylpropanone group.
2-(1-Cyclohexenyl)ethylamine: Contains an amine group instead of a ketone group.
Uniqueness: 1-(1-Cyclohexenyl)-2-methylpropan-1-one is unique due to its specific combination of a cyclohexene ring and a methylpropanone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
56922-88-4 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3 |
Clé InChI |
CZUHTUVRLZFIGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




